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molecular formula C7H5ClFIO B8747344 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene

1-Chloro-4-fluoro-2-iodo-5-methoxybenzene

Cat. No. B8747344
M. Wt: 286.47 g/mol
InChI Key: XELUZRVLMMXMSN-UHFFFAOYSA-N
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Patent
US07067658B2

Procedure details

2-Chloro-5-fluoro-4-methoxyaniline (14.0 g, 79.7 mmol) was cooled to 0° C. and conc. HCl (40 mL) was added over 20 min. The suspension was heated to 55° C. until the aniline was completely dissolved, then cooled back to 0° C. A solution of sodium nitrite (6.1 g, 87.7 mmol) in water (15 mL) was added dropwise over 15 min. After complete addition the mixture was stirred at 0° C. for 30 min. Hexanes (24 mL) and dichloromethane (24 mL) were added followed by a solution of potassium iodide (26.5 g, 159.4 mmol) in water (25 mL) which was added dropwise over 30 min. After stirring at 0° C. for 4 h dichloromethane (50 mL) was added and the reaction quenched with sat. aq. NaHSO3. The solution was extracted with dichloromethane. The organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give 21 g (92%) of 1-chloro-4-fluoro-2-iodo-5-methoxy-benzene: Crude 1H NMR (400 MHz, CDCl3): δ 7.48 (d, J=10.3 Hz, 1H), 7.04 (d, J=7.8 Hz, 1H), 3.86 (s, 3H). The crude material was pure enough to carry on to the next step.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.1 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
26.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
Hexanes
Quantity
24 mL
Type
solvent
Reaction Step Six
Quantity
24 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([F:11])=[CH:5][C:3]=1N.Cl.NC1C=CC=CC=1.N([O-])=O.[Na+].[I-:24].[K+]>O.ClCCl>[Cl:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([F:11])=[CH:5][C:3]=1[I:24] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)OC)F
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
Quantity
6.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
26.5 g
Type
reactant
Smiles
[I-].[K+]
Step Six
Name
Hexanes
Quantity
24 mL
Type
solvent
Smiles
Name
Quantity
24 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved
ADDITION
Type
ADDITION
Details
After complete addition the mixture
ADDITION
Type
ADDITION
Details
was added dropwise over 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction quenched with sat. aq. NaHSO3
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)OC)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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